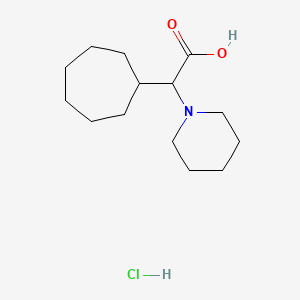

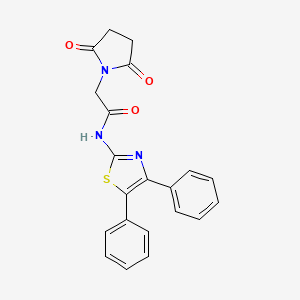

![molecular formula C11H9N3O5S2 B2388444 2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺 CAS No. 301337-80-4](/img/structure/B2388444.png)

2-氧代-1,2-二氢苯并[cd]吲哚-6,8-二磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” is a compound with the molecular formula C11H6ClNO3S . It’s closely related to “2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate”, which has the molecular formula C11H6NO4S .

Synthesis Analysis

There’s a study that reported the synthesis of “2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide” analogs . The most potent compound synthesized was “4e”, which showed an IC50 value of 3 μM in cell assay .Molecular Structure Analysis

The InChI code for “2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride” is 1S/C11H6ClNO3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate” include a molecular weight of 248.235 Da and a monoisotopic mass of 248.002304 Da .科学研究应用

RORγ Inhibition

2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide derivatives have been discovered as new inhibitors of Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and is a promising therapeutic target for treating Th17-mediated autoimmune diseases .

Virtual Screening

This compound has been used in structure-based virtual screening targeting the RORγ ligand-binding domain . This process helps in the identification of potential inhibitors of RORγ .

Biological Evaluation

The compound has been used in biological evaluation studies. For instance, compound s4 demonstrated RORγ antagonistic activities with micromolar IC50 values in both an AlphaScreen assay and a cell-based reporter gene assay .

Drug Optimization

Optimization of the s4 compound led to the identification of compounds 7j, 8c, 8k, and 8p, all of which displayed significantly enhanced RORγ inhibition with IC50 values of 40-140 nM . This shows the potential of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide in drug optimization studies.

TNF-α Inhibition

2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogs, which are related to 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide, have been developed as potent TNF-α inhibitors . This suggests the potential of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide in similar applications.

Protein-Protein Interaction Inhibitor Design

The study of this compound provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .

作用机制

Target of Action

The primary target of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is the Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and is a promising therapeutic target for treating Th17-mediated autoimmune diseases .

Mode of Action

2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide acts as an inhibitor of RORγ . It binds to the RORγ ligand-binding domain, demonstrating antagonistic activities . This interaction results in the inhibition of RORγ, which can help in the treatment of Th17-mediated autoimmune diseases .

Biochemical Pathways

The inhibition of RORγ affects the Th17 cell differentiation pathway . Th17 cells are a subset of pro-inflammatory T cells that are implicated in several autoimmune and inflammatory conditions. By inhibiting RORγ, the differentiation and function of Th17 cells can be modulated, thereby controlling the inflammatory response .

Result of Action

The molecular and cellular effects of 2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide’s action primarily involve the modulation of the immune response. By inhibiting RORγ, the compound can potentially suppress the overactive immune response seen in Th17-mediated autoimmune diseases .

未来方向

The study on “2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide” analogs suggests that these compounds could be further optimized for their activity and properties . They provide insights into designing small molecule inhibitors directly targeting TNF-α and for protein–protein interaction inhibitor design .

属性

IUPAC Name |

2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5S2/c12-20(16,17)7-4-8(21(13,18)19)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15)(H2,12,16,17)(H2,13,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMUPGOKLKRIDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2S(=O)(=O)N)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

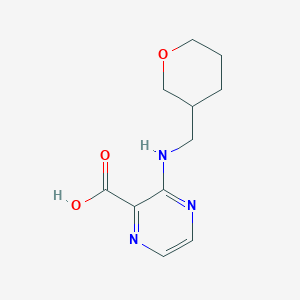

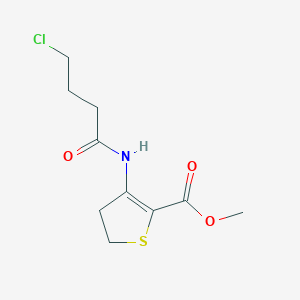

![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-1-(1-naphthyl)pyrazin-2(1H)-one](/img/structure/B2388362.png)

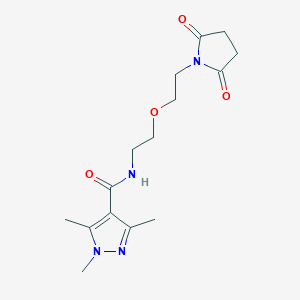

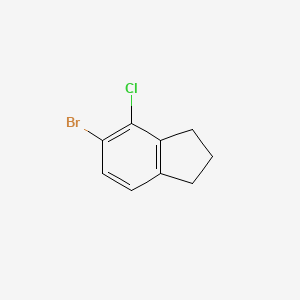

![N-(5-((5-ethylthiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2388363.png)

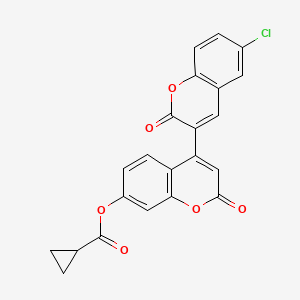

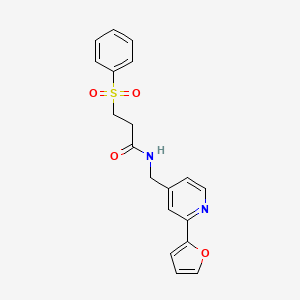

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2388370.png)

![N-butyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2388373.png)

![(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid](/img/structure/B2388376.png)

![1-[(4-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2388378.png)